N,N-dimethyl-N'-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine
Description
N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine is an organic compound characterized by its complex aromatic structure. This compound features a trifluoromethyl group, a nitro group, and a dimethylamino group attached to a benzene ring, making it a molecule of interest in various chemical and industrial applications due to its unique properties.
Properties
IUPAC Name |
3-N,3-N-dimethyl-1-N-[2-nitro-4-(trifluoromethyl)phenyl]benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-20(2)12-5-3-4-11(9-12)19-13-7-6-10(15(16,17)18)8-14(13)21(22)23/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGUOOHYTMBWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine typically involves multiple steps:
Nitration: The initial step often involves the nitration of a suitable aromatic precursor to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amination: The final step involves the introduction of the dimethylamino group. This can be done through a nucleophilic substitution reaction where a suitable amine, such as dimethylamine, reacts with the aromatic compound under basic conditions.
Industrial Production Methods
On an industrial scale, the production of N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines or other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological systems. It may serve as a model compound in the development of pharmaceuticals or agrochemicals.
Medicine
The compound’s structural features are of interest in medicinal chemistry for the design of new drugs. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine can be used in the manufacture of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine exerts its effects depends on its application. In chemical reactions, the electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, these groups can affect the compound’s interaction with enzymes and receptors, potentially altering its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-[2-nitro-4-(methyl)phenyl]-1,3-benzenediamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N,N-dimethyl-N’-[2-nitro-4-(chloro)phenyl]-1,3-benzenediamine: Contains a chloro group instead of a trifluoromethyl group.
N,N-dimethyl-N’-[2-nitro-4-(fluoro)phenyl]-1,3-benzenediamine: Features a fluoro group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N,N-dimethyl-N’-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are desirable, such as in drug design and industrial chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
